molecular formula C24H14ClF3N4O2 B2480809 2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one CAS No. 478045-82-8

2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one

Cat. No.: B2480809
CAS No.: 478045-82-8
M. Wt: 482.85
InChI Key: HPJZHQDFIVPZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one is a useful research compound. Its molecular formula is C24H14ClF3N4O2 and its molecular weight is 482.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of halogenated phenyl groups and an oxadiazole moiety enhances its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In a screening conducted by the National Cancer Institute (NCI), it was evaluated against various cancer cell lines representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results showed varied growth inhibition across different tumor types:

Cancer TypeAverage Growth (%)Remarks
Leukemia92.48Low activity observed
Melanoma104.68Minimal inhibition
Lung126.61No significant effect
Colon105.00Low-level activity
CNS100.00No inhibition
Ovarian98.00Low activity
Renal95.00Slight effect
Prostate102.50Low inhibition
Breast101.00Minimal effect

The average growth value across all tested lines was approximately 104.68% , indicating low overall anticancer activity at the concentration tested (10 µM) .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity:

  • Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 μg/mL .
  • Escherichia coli : Demonstrated susceptibility with MIC values similar to those of established antibiotics.
  • Pseudomonas aeruginosa : Effective against clinical strains with MIC values indicating potential for therapeutic use.

The presence of trifluoromethyl groups was noted to enhance the potency of related compounds in inhibiting bacterial growth .

Case Studies

One notable study involved the synthesis and evaluation of derivatives of this compound in relation to their anticancer and antimicrobial activities. A series of structural modifications were made to assess the impact on biological efficacy:

  • Modification A : Introduction of additional halogen atoms increased the antimicrobial potency significantly.
  • Modification B : Alteration of the oxadiazole moiety resulted in enhanced anticancer activity against specific cell lines.

These modifications underscore the importance of structural diversity in optimizing biological activity .

The proposed mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation and survival.
  • Disruption of Bacterial Cell Walls : Interfering with the synthesis and integrity of bacterial cell walls leading to cell lysis.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF3N4O2/c1-13-18(25)10-5-11-19(13)32-23(33)17-9-3-2-8-16(17)20(30-32)22-29-21(31-34-22)14-6-4-7-15(12-14)24(26,27)28/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJZHQDFIVPZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.